methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features a triazole ring fused with a pyridine ring, making it a triazolopyridine derivative
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models, suggesting that these cells could be potential targets .
Mode of Action
Based on the structure and the known activities of similar compounds, it can be inferred that the compound may interact with its targets to exert neuroprotective and anti-inflammatory effects . The compound may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The compound may affect several biochemical pathways. It has been suggested that the compound’s neuroprotective activity could be due to reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . The compound may also inhibit the NF-kB inflammatory pathway .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It significantly inhibits NO and TNF-α production in LPS-stimulated human microglia cells . It also exhibits neuroprotective activity by reducing the expression of ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
The synthesis of methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine ring system . The sulfonamide group is then introduced through a nucleophilic substitution reaction, where a sulfonyl chloride reacts with an amine group on the triazolopyridine core. Finally, the furan-2-carboxylate moiety is attached via esterification, using a suitable carboxylic acid derivative and an alcohol.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the furan ring, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonamide group to an amine or the triazole ring to a dihydrotriazole.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where the sulfonyl chloride can be replaced with various nucleophiles, leading to different sulfonamide derivatives.
Esterification and Hydrolysis: The ester group in the furan-2-carboxylate moiety can undergo esterification to form different esters or hydrolysis to yield the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: The triazolopyridine core is known for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. This makes the compound a potential candidate for drug development and biological studies.
Medicine: Due to its potential biological activities, the compound can be investigated for therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties can be exploited in the development of new materials, such as polymers or coatings, with specific functionalities.
Comparison with Similar Compounds
Methyl 5-{[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]methyl}furan-2-carboxylate can be compared to other triazolopyridine derivatives, such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the substituents attached to the ring. They exhibit various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Triazolothiadiazines: These compounds feature a triazole ring fused with a thiadiazine ring, offering different biological activities and chemical properties.
Properties
IUPAC Name |
methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPRNCHBVRIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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